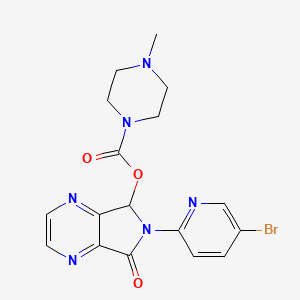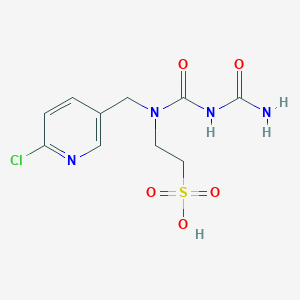![molecular formula C19H21NO B13436946 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is a chemical compound known for its unique structure and properties. It is a type of ester derived from octadecanoic acid and is often referred to as a 2-monochloropropanediol (2-MCPD) ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate typically involves the esterification of octadecanoic acid with 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, ensuring a high yield of the desired ester. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. These products can then participate in different metabolic pathways, affecting cellular functions. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives that may have distinct biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-[(1-oxooctadecyl)oxy]propanol: Similar structure but with a different alkyl chain length.
2-Chloro-3-[(1-oxododecyl)oxy]propanol: Another similar compound with a shorter alkyl chain.
Uniqueness
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is unique due to its specific alkyl chain length and the presence of a chlorine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
282.35 g/mol |
Nombre IUPAC |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethyl(1,2,3-13C3)propan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i7+1,11+1,13+1 |
Clave InChI |
ODQWQRRAPPTVAG-XLEMOQDXSA-N |
SMILES isomérico |
CN(C)[13CH2][13CH2]/[13CH]=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)


![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)



![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
